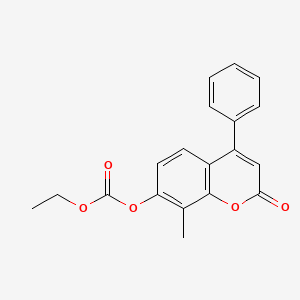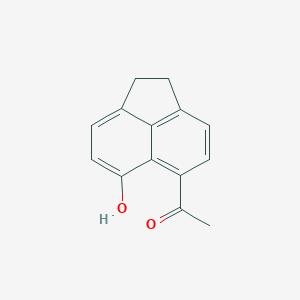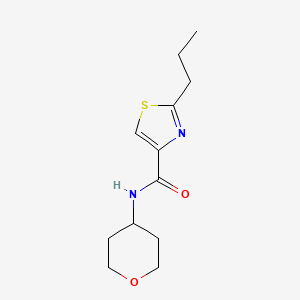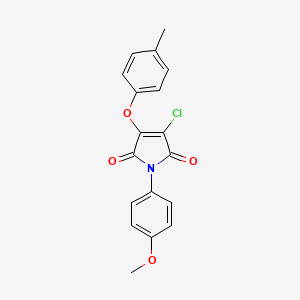
3,5,5-trimethyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Pyrazole derivatives, including compounds similar to "3,5,5-trimethyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide," are synthesized through cyclization reactions involving chalcones and thiosemicarbazide or semicarbazide in the presence of base in alcoholic solutions. For instance, compounds like 3-(4-chlorophenyl)-5-[4-(propane-2-yl) phenyl] 4, 5-dihydro-1H –pyrazole-1-carbothioamide have been optimized using the density functional theory (DFT) method, highlighting the importance of molecular equilibrium geometry and vibrational assignments in synthesis analysis (Sivakumar et al., 2020).
Molecular Structure Analysis
Detailed molecular structure analysis is conducted using spectroscopic methods and computational models, including DFT calculations. This analysis often focuses on the equilibrium geometry, vibrational assignments, frontier molecular orbitals, and molecular electrostatic potential surfaces. Such studies reveal the intramolecular interactions that stabilize the molecule and provide insights into its electronic properties (Sivakumar et al., 2020).
Chemical Reactions and Properties
The reactivity of pyrazole derivatives is studied through their ability to undergo various chemical reactions, often evaluated for their potential biological activities. The antimicrobial activity of these compounds, for example, has been investigated, demonstrating the relevance of certain functional groups in their structure for biological activity. Molecular docking studies further suggest the importance of specific atoms and groups for binding, indicating potential reaction sites and mechanisms (Sivakumar et al., 2020).
Physical Properties Analysis
The physical properties, including crystal structure and phase behavior, are crucial for understanding the stability and solubility of pyrazole derivatives. X-ray diffraction studies, combined with Hirshfeld surface analysis, provide detailed information on the crystal packing, hydrogen bonding, and intermolecular interactions, crucial for designing compounds with desired physical properties (Kumara et al., 2017).
Chemical Properties Analysis
Chemical properties, such as reactivity towards various substrates, stability under different conditions, and interaction with metals or organic molecules, are explored through experimental and computational chemistry. Studies on corrosion inhibition by pyrazole carbothioamide heterocycles, for example, highlight their potential applications beyond biological activities, demonstrating the versatility of these compounds (Boudjellal et al., 2020).
Propriétés
IUPAC Name |
3,5,5-trimethyl-N-phenyl-4H-pyrazole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-10-9-13(2,3)16(15-10)12(17)14-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKFBTYWUVCRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5665047.png)
![N-(2-chlorophenyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5665054.png)


![(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5665069.png)

![7-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5665093.png)
![1-methyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5665097.png)
![6-methoxy-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-chromanecarboxamide](/img/structure/B5665111.png)
![1-{[(2-methoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5665116.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}acetamide](/img/structure/B5665132.png)

